molecular formula C11H12O5 B1595632 Dimethyl 4-methoxyphthalate CAS No. 22895-19-8

Dimethyl 4-methoxyphthalate

Cat. No. B1595632
Key on ui cas rn: 22895-19-8
M. Wt: 224.21 g/mol
InChI Key: WKSKDXDNBSJCIM-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

To a stirred suspension of Lithium tetrahydroaluminate (16.6 g, 0.436 mol) in Tetrahydrofuran (300 mL, 4 mol) at 0° C. under nitrogen was added dropwise a solution of 4-Methoxy-phthalic acid dimethyl ester (24.46 g, 0.1091 mol) in Tetrahydrofuran (100 mL, 1 mol). The reaction was stirred at 0° C. for 1 h then warmed to room temperature overnight. HPLC indicated no starting material present. Reaction was recooled at 0° C. and quenched with addition of water (125 mL) carefully dropwise, 1 N NaOH (100 mL) and water (125 mL). Evolution of gas was observed upon initial quenching with water. A white solid precipitated out of solution (aluminum salts). Following complete quenching of the reaction mixture, the aluminum salts were removed by filtration. The filtrate was diluted with ethyl acetate, washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo to provide 17.80 grams (97%) of (2-Hydroxymethyl-4-methoxy-phenyl)-methanol as a colorless oil.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
24.46 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[AlH4-].[Li+].O1CCCC1.C[O:9][C:10](=O)[C:11]1[C:12](=[CH:17][C:18]([O:21][CH3:22])=[CH:19][CH:20]=1)[C:13](OC)=[O:14]>>[OH:14][CH2:13][C:12]1[CH:17]=[C:18]([O:21][CH3:22])[CH:19]=[CH:20][C:11]=1[CH2:10][OH:9] |f:0.1|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
[AlH4-].[Li+]
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
24.46 g
Type
reactant
Smiles
COC(C=1C(C(=O)OC)=CC(=CC1)OC)=O
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was recooled at 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with addition of water (125 mL) carefully dropwise
CUSTOM
Type
CUSTOM
Details
upon initial quenching with water
CUSTOM
Type
CUSTOM
Details
A white solid precipitated out of solution (aluminum salts)
CUSTOM
Type
CUSTOM
Details
Following complete quenching of the reaction mixture
CUSTOM
Type
CUSTOM
Details
the aluminum salts were removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=C(C=CC(=C1)OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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